molecular formula C10H10O3 B592429 (R)-2-Hydroxy-4-phenylbutenoic acid CAS No. 128573-54-6

(R)-2-Hydroxy-4-phenylbutenoic acid

Cat. No.: B592429
CAS No.: 128573-54-6
M. Wt: 178.187
InChI Key: ZGGWKQRHPWUSNY-SECBINFHSA-N
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Description

®-2-Hydroxy-4-phenylbutenoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to a butenoic acid backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Scientific Research Applications

®-2-Hydroxy-4-phenylbutenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

If the compound is biologically active, this would involve detailing how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions to take when handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-4-phenylbutenoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-phenyl-2-butenoic acid using a chiral catalyst such as a chiral oxazaborolidine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a reducing agent like borane (BH3).

Industrial Production Methods

Industrial production of ®-2-Hydroxy-4-phenylbutenoic acid may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-4-phenylbutenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-phenyl-2-butenal or 4-phenyl-2-butanone.

    Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.

    Substitution: Formation of 2-chloro-4-phenylbutenoic acid or 2-bromo-4-phenylbutenoic acid.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxy-4-phenylbutenoic acid: The enantiomer of ®-2-Hydroxy-4-phenylbutenoic acid, with different optical activity and potentially different biological activity.

    4-Phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.

    2-Hydroxy-4-phenylbutanoic acid: A saturated analog with different chemical and biological properties.

Uniqueness

®-2-Hydroxy-4-phenylbutenoic acid is unique due to its chiral center, which imparts specific optical activity and influences its interaction with biological targets. Its combination of a hydroxyl group and a phenyl group attached to a butenoic acid backbone makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(2R)-2-hydroxy-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWKQRHPWUSNY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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